

# ATX968 Application Notes: A Targeted Monotherapy Approach for Genomically Defined Cancers

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## Compound of Interest

Compound Name: ATX968

Cat. No.: B10861693

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Note to the Reader: As of late 2025, publicly available preclinical and clinical data on the use of **ATX968** in combination with other chemotherapy agents are not available. The following application notes and protocols are based on extensive research into **ATX968** as a potent and selective monotherapy targeting cancers with specific genomic instabilities. Accent Therapeutics, the developer of DHX9 inhibitors, has indicated an interest in exploring combination therapies, but no specific data has been released.[\[1\]](#)

## Introduction

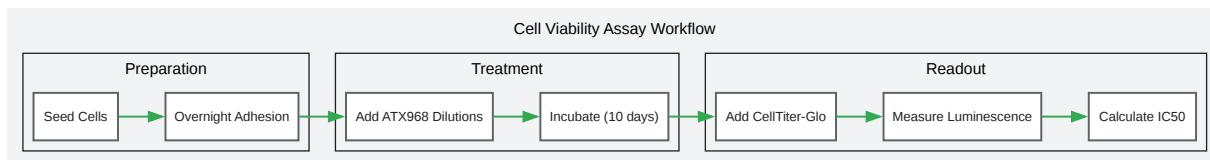
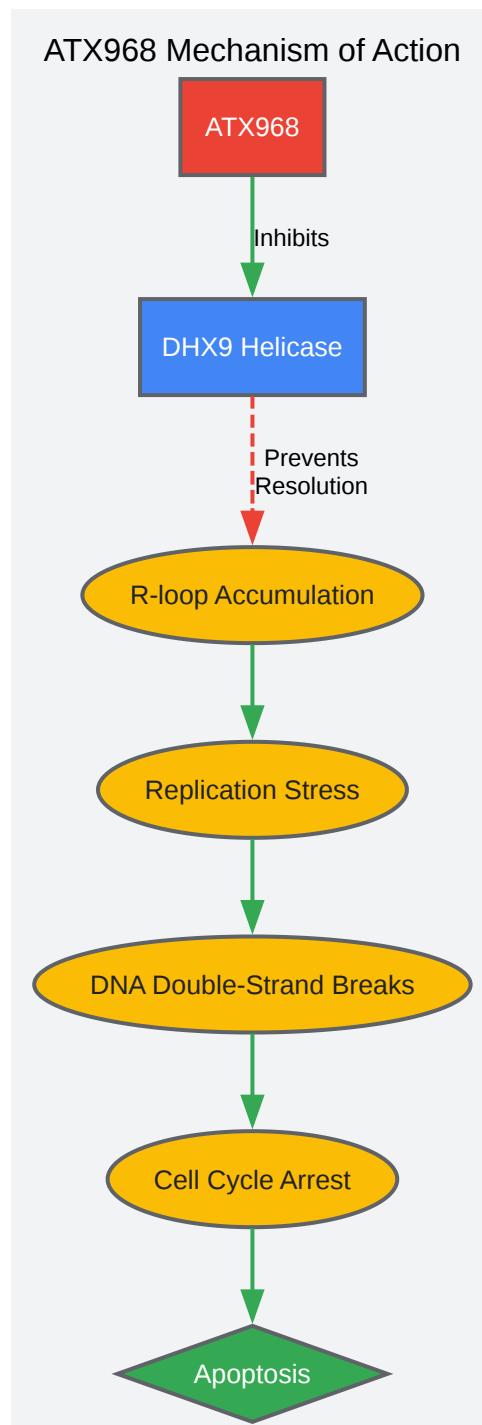
**ATX968** is a potent, selective, and orally bioavailable small-molecule inhibitor of DEAH-box helicase 9 (DHX9).[\[2\]](#) DHX9 is a multifunctional RNA/DNA helicase that plays a critical role in maintaining genomic stability by resolving R-loops and other complex nucleic acid structures that can impede DNA replication and transcription.[\[1\]](#)[\[3\]](#) In certain cancer cells, particularly those with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), there is a strong dependence on DHX9 for survival.[\[4\]](#)[\[5\]](#)[\[6\]](#) Inhibition of DHX9 by **ATX968** in these susceptible cancer cells leads to an accumulation of unresolved R-loops, resulting in replication stress, DNA damage, cell-cycle arrest, and ultimately apoptosis.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Mechanism of Action

**ATX968** functions as an allosteric inhibitor of DHX9.[\[2\]](#) Its mechanism of action in susceptible cancer cells involves the following key steps:

- Inhibition of DHX9 Helicase Activity: **ATX968** binds to DHX9 and inhibits its helicase activity, preventing the unwinding of DNA/RNA hybrids (R-loops).
- Accumulation of R-loops: This leads to the accumulation of toxic R-loop structures throughout the genome.
- Replication Stress and DNA Damage: The unresolved R-loops interfere with DNA replication forks, causing replication stress and the formation of double-strand DNA breaks.
- Cell Cycle Arrest and Apoptosis: The high level of DNA damage triggers cell cycle arrest and activates apoptotic pathways, leading to selective killing of cancer cells that are dependent on DHX9.<sup>[4][6]</sup>

In small cell lung cancer (SCLC) models, inhibition of DHX9 by **ATX968** has also been shown to induce an innate immune response by promoting the accumulation of cytoplasmic double-stranded RNA (dsRNA) and DNA damage-derived cytoplasmic DNA.<sup>[7][8]</sup>



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